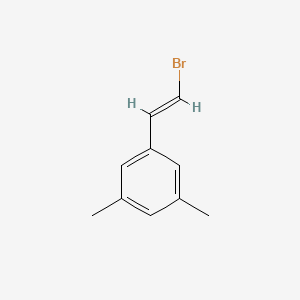

1-(2-Bromoethenyl)-3,5-dimethylbenzene

Description

1-(2-Bromoethenyl)-3,5-dimethylbenzene (CAS: 842140-37-8), also referred to as 1-(2-bromoallyl)-3,5-dimethylbenzene, is a brominated aromatic compound characterized by a 3,5-dimethylphenyl group attached to a bromo-substituted ethenyl moiety. Its synthesis involves bromination of 1,3-dimethyl-5-(1-phenylvinyl)benzene, achieving a 99% yield with a Z/E isomer ratio of 1.5:1 . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.60–7.09 (m, 8H), 2.49–2.15 ppm (methyl groups)

- ¹³C NMR: δ 146.63–105.33 ppm (aromatic and aliphatic carbons)

- Molecular Formula: C₁₁H₁₃Br (MW: 225.12) .

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

1-[(E)-2-bromoethenyl]-3,5-dimethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-8-5-9(2)7-10(6-8)3-4-11/h3-7H,1-2H3/b4-3+ |

InChI Key |

VFLFHDDWOLDJRP-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=C/Br)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C=CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethenyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylstyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the double bond of the styrene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethenyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).

Addition Reactions: Reagents such as bromine (Br2), hydrogen (H2) with a catalyst, and other electrophiles can be used.

Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include 1-(2-hydroxyethenyl)-3,5-dimethylbenzene, 1-(2-aminoethenyl)-3,5-dimethylbenzene, and 1-(2-thioethenyl)-3,5-dimethylbenzene.

Addition Reactions: Products include 1,2-dibromo-3,5-dimethylbenzene and 1-(2-hydroxyethyl)-3,5-dimethylbenzene.

Oxidation Reactions: Products include epoxides and other oxygenated derivatives.

Scientific Research Applications

1-(2-Bromoethenyl)-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethenyl)-3,5-dimethylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl substituent at the benzylic position.

- Synthesis: Reacting (3,5-dimethylphenyl)methanol with thionyl chloride (50–71% yield) .

- NMR Data :

- Applications : Precursor for pincer ligand complexes in catalytic C-H activation .

1-Bromo-2-chloro-3,5-dimethylbenzene

Alkyl- and Ether-Substituted Analogs

1-(tert-Butyl)-3,5-dimethylbenzene

- Structure : tert-Butyl group replaces the bromoethenyl moiety.

- Properties : Lower reactivity due to steric hindrance; used as a reference standard in pharmaceutical impurity profiling .

- Molecular Formula : C₁₂H₁₈ (MW: 162.27) .

1-(2-Bromoethoxy)-3,5-dimethylbenzene

Ethynyl and Complex Substituted Derivatives

1-(Bromoethynyl)-3,5-bis(phenylethynyl)benzene

- Structure : Triple bonds (ethynyl groups) enhance conjugation and rigidity.

- Molecular Formula : C₂₄H₁₃Br (MW: 381.27) .

- Applications : Building block for optoelectronic materials due to extended π-systems.

1-(3,5-Dimethylphenoxy)-3,5-dimethylbenzene

Data Table: Comparative Analysis of Key Compounds

Toxicity and Environmental Considerations

highlights that substituted benzenes exhibit varying toxicities depending on substituent type and position. For example, 1,3-dimethylbenzene (m-xylene) is less toxic than its 1,2- and 1,4-isomers. Brominated analogs like 1-(2-bromoethenyl)-3,5-dimethylbenzene may pose higher environmental persistence due to C-Br bond stability, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.